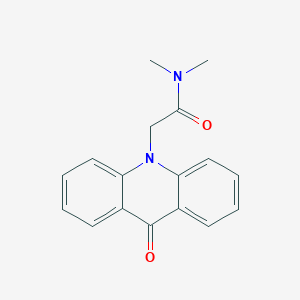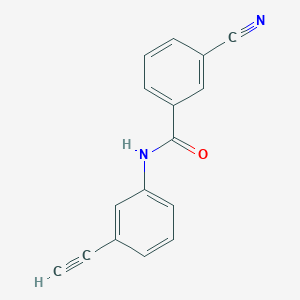
6-(2,3-dihydro-1H-inden-1-ylamino)pyridine-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(2,3-dihydro-1H-inden-1-ylamino)pyridine-3-carbonitrile, also known as GSK-3 inhibitor, is a chemical compound that has gained significant attention in recent years due to its potential applications in the field of scientific research. This compound has been found to have a wide range of biochemical and physiological effects, making it an essential tool for studying various biological processes.
作用机制
The mechanism of action of 6-(2,3-dihydro-1H-inden-1-ylamino)pyridine-3-carbonitrile involves its ability to inhibit the activity of 6-(2,3-dihydro-1H-inden-1-ylamino)pyridine-3-carbonitrile. 6-(2,3-dihydro-1H-inden-1-ylamino)pyridine-3-carbonitrile is an enzyme that plays a crucial role in various biological processes, including the regulation of glycogen synthesis, cell differentiation, and apoptosis. By inhibiting the activity of 6-(2,3-dihydro-1H-inden-1-ylamino)pyridine-3-carbonitrile, 6-(2,3-dihydro-1H-inden-1-ylamino)pyridine-3-carbonitrile can modulate these processes and provide insights into their underlying mechanisms.
Biochemical and Physiological Effects:
6-(2,3-dihydro-1H-inden-1-ylamino)pyridine-3-carbonitrile has been found to have a wide range of biochemical and physiological effects. Some of its primary effects include the regulation of glycogen synthesis, cell differentiation, and apoptosis. Additionally, this compound has been found to have potential applications in the treatment of Alzheimer's disease, cancer, and diabetes.
实验室实验的优点和局限性
One of the primary advantages of using 6-(2,3-dihydro-1H-inden-1-ylamino)pyridine-3-carbonitrile in lab experiments is its ability to selectively inhibit the activity of 6-(2,3-dihydro-1H-inden-1-ylamino)pyridine-3-carbonitrile. This specificity makes it a valuable tool for studying the role of 6-(2,3-dihydro-1H-inden-1-ylamino)pyridine-3-carbonitrile in various biological processes. However, one of the limitations of using this compound is that it can have off-target effects, which can complicate the interpretation of experimental results.
未来方向
There are several future directions for the use of 6-(2,3-dihydro-1H-inden-1-ylamino)pyridine-3-carbonitrile in scientific research. One potential direction is the study of its role in the regulation of glycogen synthesis and its potential applications in the treatment of diabetes. Another potential direction is the study of its role in the regulation of cell differentiation and its potential applications in the treatment of cancer. Additionally, this compound may have potential applications in the study of other diseases, such as Alzheimer's disease and Parkinson's disease.
合成方法
The synthesis of 6-(2,3-dihydro-1H-inden-1-ylamino)pyridine-3-carbonitrile involves a multistep process that begins with the reaction of 2,3-dihydro-1H-inden-1-amine with 3-bromo-6-chloropyridine. This reaction yields 6-(2,3-dihydro-1H-inden-1-ylamino)pyridine, which is then reacted with cyanogen bromide to produce 6-(2,3-dihydro-1H-inden-1-ylamino)pyridine-3-carbonitrile.
科学研究应用
6-(2,3-dihydro-1H-inden-1-ylamino)pyridine-3-carbonitrile has been found to have a wide range of applications in scientific research. One of its primary uses is as a 6-(2,3-dihydro-1H-inden-1-ylamino)pyridine-3-carbonitrile inhibitor, which makes it a valuable tool for studying the role of 6-(2,3-dihydro-1H-inden-1-ylamino)pyridine-3-carbonitrile in various biological processes. This compound has also been found to have potential applications in the study of Alzheimer's disease, cancer, and diabetes.
属性
IUPAC Name |
6-(2,3-dihydro-1H-inden-1-ylamino)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3/c16-9-11-5-8-15(17-10-11)18-14-7-6-12-3-1-2-4-13(12)14/h1-5,8,10,14H,6-7H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSMCYJQQKWBKQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C1NC3=NC=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2,3-dihydro-1H-inden-1-ylamino)pyridine-3-carbonitrile | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Piperidin-1-yl-(1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)methanone](/img/structure/B7457645.png)
![2-[[2-(Dimethylamino)-2-(2-methoxyphenyl)ethyl]amino]-7-methyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B7457657.png)
![(1-Propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)-pyrrolidin-1-ylmethanone](/img/structure/B7457670.png)
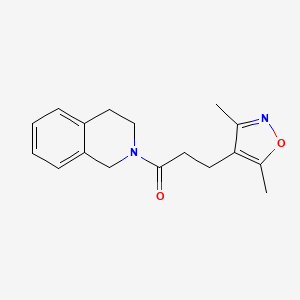
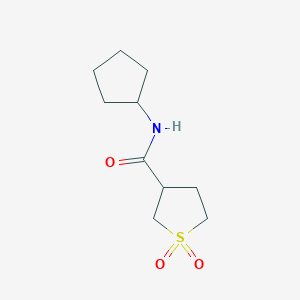
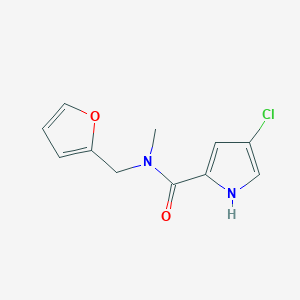
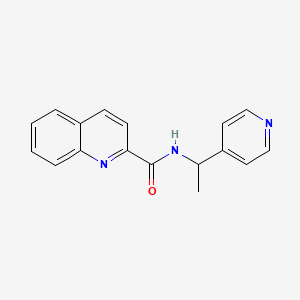

![(3-Methylpiperidin-1-yl)-(1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)methanone](/img/structure/B7457706.png)
![1-(3-fluoro-4-methoxyphenyl)-N-[[5-(4-fluorophenyl)-1,3-oxazol-2-yl]methyl]-N-methylmethanamine](/img/structure/B7457731.png)
